(S)-(-)-Propylene oxide
Overview
Description
(S)-Methyloxirane is a reactant that has been used in the synthesis of (-)-Pyrenophorol, the macrolide dilactone Pyrenophorol was originally isolated from Byssochlamys niveah and Stemphylium radicinum. Pyrenophorol was moderately active against the fungus Microbotryum violaceum. It is an anti-fungal antibiotic produced by the plant pathogenic fungi Pyrenophora avenue and Stemphylium radicinum, which is closely related structurally to (-)- Pyrenophorol.
(S)-1,2-epoxypropane is a 1,2-epoxypropane. It is an enantiomer of a (R)-1,2-epoxypropane.
Scientific Research Applications
Biodegradable Carbon Dioxide Copolymers : (S)-(-)-Propylene oxide is used in the development of biodegradable plastics through carbon dioxide-propylene oxide copolymerization, presenting an effective way to utilize CO2 (Y. Ting, 2001).
Copolymerization with Carbon Dioxide : It is involved in the synthesis of copolymers from carbon dioxide (CO2) and epoxides, which are utilized for polyurethane preparation (K. Alferov et al., 2019).
Propane Dehydrogenation : Propylene oxide is a key building block in the production of polypropylene, acrylonitrile, etc. Its production via propane dehydrogenation (PDH) is a significant area of research, focusing on efficient catalyst design and reaction pathways (Sai Chen et al., 2021).
Selective Oxidation of Propylene : The catalytic conversion of propylene to propylene oxide using molecular oxygen is studied for its academic and industrial significance (Shilpi Ghosh et al., 2014).
Propylene Epoxidation on Au-based Catalysts : Research includes detailed analysis of propylene oxidation on supported gold catalysts, crucial for "green" production of propylene oxide (L. Moskaleva, 2016).
Effects of Chlorinated Hydrocarbons in Epoxidation : Investigates the effects of chlorinated hydrocarbon additives in the direct epoxidation of propylene, focusing on improving the efficiency and selectivity of the process (A. Seubsai, S. Senkan, 2011).
Epoxidation in Catalytic Membrane Reactors : Explores the epoxidation of propylene using catalytic membrane reactors for improved production rates (S. Oyama et al., 2008).
Catalytic Properties in Propylene Oxidation : Studies the reaction of propylene with oxygen over metal oxide catalysts, correlating kinetic quantities with catalyst properties (Y. Moro-oka, A. Ozaki, 1966).
Hydroperoxide Process for Production of Propylene Oxide : Discusses the process development for propylene oxide production using the hydroperoxide process, an alternative to traditional methods (V. Vaishali, P. R. Naren, 2016).
Poly(Propylene Carbonate) Research : Reviews the current research efforts in poly(propylene carbonate) synthesis, focusing on sustainability and biodegradability (G. Luinstra, 2008).
Mechanism of Action
Target of Action
It’s known that nitric oxide synthases (nos) are potential targets of similar compounds . These enzymes play a crucial role in the production of nitric oxide (NO), a reactive nitrogen species involved in various physiological processes .
Mode of Action
It’s suggested that similar compounds can undergo s-nitrosylation, a selective and reversible post-translational modification . This process involves the addition of a nitric oxide group to the thiol side chain of cysteine residues in proteins, which can modulate protein conformation, activity, stability, and biological interaction networks .
Biochemical Pathways
It’s known that similar compounds can affect redox signaling pathways . These pathways involve the production and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in cellular homeostasis and stress responses .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, including its size, charge, lipophilicity, and ionization state, can significantly influence its adme properties . These properties can affect the compound’s absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys or bile .
Result of Action
It’s suggested that similar compounds can cause changes in cellular homeostasis, induce stress responses, and modulate various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-(-)-Propylene oxide . These factors can include temperature, pH, presence of other chemicals, and specific conditions in the cellular and extracellular environment . For instance, the presence of other reactive species or pollutants can potentially interact with this compound, altering its stability, reactivity, and biological effects .
Biochemical Analysis
Biochemical Properties
(S)-(-)-Propylene oxide can participate in various biochemical reactions, particularly those involving enzymes and proteins that can act as nucleophiles. For instance, it can react with the hydroxyl groups of serine or threonine residues in proteins, leading to the formation of 2-hydroxypropylated derivatives . The nature of these interactions is largely covalent, resulting from the ring-opening of the epoxide by the nucleophilic amino acid side chains.
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At low concentrations, it may cause alterations in cell signaling pathways and gene expression, potentially influencing cellular metabolism . At higher concentrations, it can cause cytotoxic effects, including cell death, likely due to the formation of covalent adducts with cellular macromolecules .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its reactivity as an epoxide. It can bind to biomolecules such as proteins and DNA, leading to modifications that can affect their function. For example, it can inhibit or activate enzymes by modifying their active sites or allosteric sites . Changes in gene expression may also occur if this compound modifies transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, it may cause rapid modifications of proteins and other biomolecules. Over time, these modifications can lead to changes in cellular functions, potentially affecting cell growth, division, and survival . The stability and degradation of this compound in biological systems are also important factors that can influence its long-term effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. At low doses, it may cause subtle changes in cellular functions without overt toxicity. At high doses, it can cause significant toxicity, including damage to the liver and other organs . The exact threshold for these effects can vary depending on the specific animal model and the route of administration .
Metabolic Pathways
This compound is metabolized primarily through the action of epoxide hydrolases, which open the epoxide ring to form a diol . This reaction can be catalyzed by several enzymes, including microsomal and soluble epoxide hydrolases . The resulting diol can then be further metabolized and eventually excreted .
Transport and Distribution
This compound can be transported and distributed within cells and tissues through passive diffusion due to its small size and lipophilic nature . It can also interact with various transporters or binding proteins, potentially influencing its localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its small size and ability to diffuse across membranes. It may accumulate in certain compartments such as the endoplasmic reticulum, where epoxide hydrolases are located . The activity or function of this compound can be influenced by its subcellular localization, potentially affecting various cellular processes .
Properties
IUPAC Name |
(2S)-2-methyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315142 | |
Record name | (2S)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-62-3 | |
Record name | (2S)-2-Methyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16088-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene oxide, (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1,2-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (S)-(-)-propylene oxide?
A1: The molecular formula of this compound is C3H6O, and its molecular weight is 58.08 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses have been used to study the structure and stereochemistry of this compound and its polymers. [, , ]
- Vibrational Circular Dichroism (VCD) Spectroscopy: VCD studies provide insights into the absolute configuration and vibrational modes of this compound. [, , ]
Q3: How is this compound used in polymerization reactions?
A3: this compound serves as a monomer in the synthesis of poly(propylene oxide). Catalysts such as organotin-alkyl phosphate condensates are often employed for this polymerization. [, , ]
Q4: What is the role of this compound in chiral templating of surfaces?
A4: Studies show that this compound enantioselectively adsorbs on surfaces modified with chiral molecules like 2-butanol or 2-methylbutanoic acid. This property is attributed to enantiospecific hydrogen-bonding interactions and is being explored for developing enantioselective heterogeneous catalysts. [, , ]
Q5: Can you elaborate on the enantioselective reactions on surfaces modified with this compound?
A5: Research indicates that a Au/Pd(111) surface alloy, when modified with coadsorbed this compound and (R)-2-butanol, displays enantioselectivity. For instance, this compound promotes the formation of (R)-2-butanol with high enantiomeric excess (ee) through enantioselective depletion of the 2-butoxide intermediate. []
Q6: How has computational chemistry been employed to understand this compound's properties?
A6: Computational studies, including Density Functional Theory (DFT) and coupled cluster calculations, have been crucial in:
- Predicting Vibrational Properties: Accurately calculating the vibrational contributions to the optical rotation of this compound. []
- Understanding Adsorption Mechanisms: Simulating and analyzing the adsorption of this compound on chirally modified surfaces. []
Q7: How does the chirality of propylene oxide influence its applications?
A7: The (S)-enantiomer of propylene oxide is crucial for synthesizing specific enantiomers of target molecules. For example, it is used in the synthesis of (R,R)-(-)-Pyrenophorin. [] Additionally, its enantiospecific interaction with chiral surfaces makes it valuable for developing enantioselective catalysts and separation techniques.
Q8: Can you provide examples of how this compound is utilized in total synthesis?
A8: this compound serves as a key starting material in the total synthesis of various natural products and pharmaceuticals:
- (+)-Aspicilin: Synthesized using this compound and D-mannose as starting materials. A domino addition-Wittig olefination enables macrocyclization. []
- β-zearalenol: this compound, along with methyl 2,4-dihydroxy-6-methylbenzoate, serves as the starting point for the synthesis of this 14-membered resorcylic acid macrolide. Key reactions include Grignard reaction, asymmetric dihydroxylation, Yamaguchi macrolactonization, and ring-closing metathesis. []
- 7-O-methylnigrosporolide and pestalotioprolide D: Synthesized from (S)-propylene oxide and (S)-benzyl glycidyl ether, employing reactions like acetylide addition, Shiina macrolactonization, Lindlar reduction, Wittig and Still–Gennari olefination, and Jacobsen hydrolytic kinetic resolution. []
Q9: Are there specific examples where the (S)-enantiomer of propylene oxide is crucial for biological activity?
A9: Yes, in the synthesis of a novel antibacterial agent, 2,2-dimethyl-3-(2'-hydroxypropyl)-5-carboxy-1,4-thiazine, only the isomers derived from (S)-propylene oxide exhibited significant activity against S. aureus. []
Q10: What are some other notable applications of this compound in organic synthesis?
A10: this compound is employed in various other synthetic applications, including:
- Chiral Ligand Synthesis: Reacting this compound with cyclam yields a new chiral ligand, characterized by X-ray analysis, for enantioselective cyclopropanation reactions. []
- Preparation of Chiral Aminodiols: Reacting this compound with various amines like n-butylamine and (R)- or (S)-1-phenylethylamine yields chiral aminodiols. These aminodiols, when combined with lithium aluminum hydride, create chiral reducing agents capable of enantioselectively reducing prochiral ketones. []
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